molecular formula C13H13NO8 B14685870 [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate CAS No. 24590-01-0

[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate

Cat. No.: B14685870
CAS No.: 24590-01-0
M. Wt: 311.24 g/mol
InChI Key: HQLMRSTTXRZOOV-UHFFFAOYSA-N
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Description

[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate: is an organic compound with a complex structure that includes both acetyloxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate typically involves the acetylation of a precursor compound. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a precursor for bioactive molecules.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetyloxy groups can participate in esterification reactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [2-(Acetyloxy)-4-nitrophenyl]methanediyl diacetate
  • [2-(Acetyloxy)-3-nitrophenyl]methanediyl diacetate
  • [2-(Acetyloxy)-6-nitrophenyl]methanediyl diacetate

Comparison: Compared to its analogs, [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate exhibits unique reactivity due to the position of the nitro group. This positional difference can influence the compound’s chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

24590-01-0

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

IUPAC Name

[2-(diacetyloxymethyl)-4-nitrophenyl] acetate

InChI

InChI=1S/C13H13NO8/c1-7(15)20-12-5-4-10(14(18)19)6-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3

InChI Key

HQLMRSTTXRZOOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C

Origin of Product

United States

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